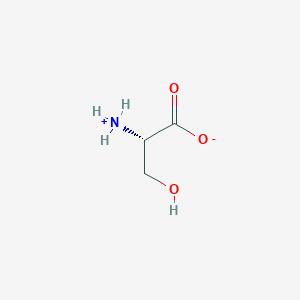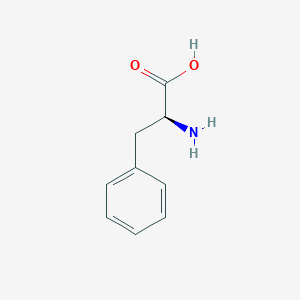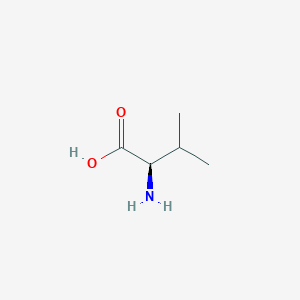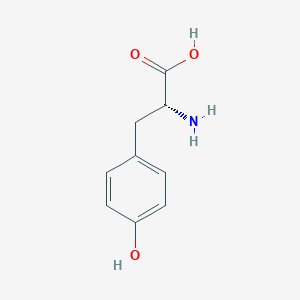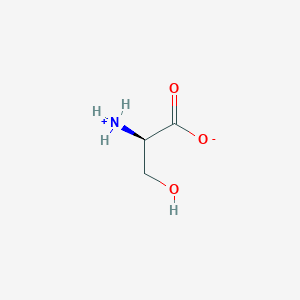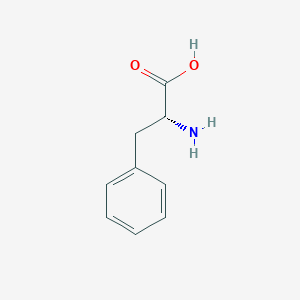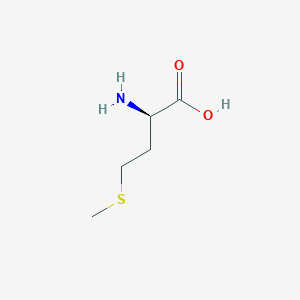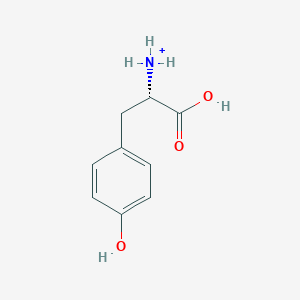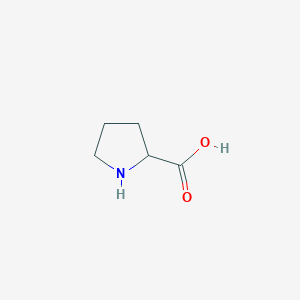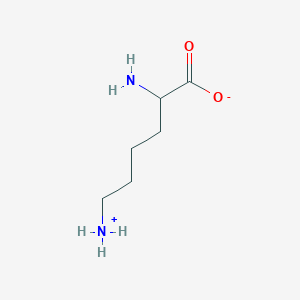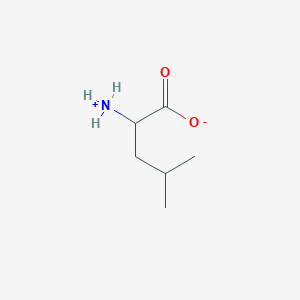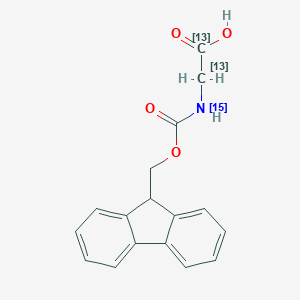
Fmoc-Gly-OH-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Gly-OH-13C2,15N, also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2,15N, is a stable isotope-labeled compound. It is a derivative of glycine, where the carbon atoms are labeled with carbon-13 and the nitrogen atom is labeled with nitrogen-15. This compound is primarily used in peptide synthesis and various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-OH-13C2,15N involves the protection of glycine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The labeled glycine (13C2,15N) is reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the isotopic labels .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the Fmoc group is removed by treatment with a base such as piperidine.
Coupling Reactions: It is commonly used in peptide coupling reactions where the carboxyl group of this compound reacts with the amino group of another amino acid to form a peptide bond.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for coupling reactions.
Major Products:
Fmoc Removal: The major product is glycine-13C2,15N.
Peptide Coupling: The major products are peptides with the labeled glycine incorporated.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Gly-OH-13C2,15N is extensively used in the synthesis of labeled peptides for nuclear magnetic resonance (NMR) studies. The isotopic labels provide enhanced sensitivity and resolution in NMR spectroscopy .
Medicine: Labeled peptides are used in medical research for imaging and diagnostic purposes. They help in tracking the distribution and metabolism of peptides in vivo.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic peptides. It aids in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
The primary mechanism of action of Fmoc-Gly-OH-13C2,15N is through its incorporation into peptides. The Fmoc group protects the amino group of glycine during peptide synthesis. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The isotopic labels (13C and 15N) do not alter the chemical properties of glycine but provide a means for tracking and studying the peptides using NMR and other spectroscopic techniques .
Comparación Con Compuestos Similares
Fmoc-Gly-OH: The non-labeled version of the compound.
Fmoc-Ala-OH: An alanine derivative with the Fmoc protecting group.
Fmoc-Leu-OH: A leucine derivative with the Fmoc protecting group.
Uniqueness: Fmoc-Gly-OH-13C2,15N is unique due to its isotopic labels, which make it particularly valuable for NMR studies and other applications requiring precise tracking of molecular interactions. The labeled carbon and nitrogen atoms provide enhanced sensitivity and resolution in spectroscopic analyses, making it a preferred choice for detailed molecular studies .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,16+1,18+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDFTQNXLHCGO-KBBTWOTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13CH2][13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583953 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(~13~C_2_,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285978-13-4 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(~13~C_2_,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

